molecular formula C12H17FN2O2 B3135708 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine CAS No. 403741-00-4

3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine

Cat. No.: B3135708
CAS No.: 403741-00-4
M. Wt: 240.27 g/mol
InChI Key: VPUJVESLTLHNHL-UHFFFAOYSA-N
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Description

3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine is a biochemical used for proteomics research . It has a molecular formula of C12H17FN2O2 and a molecular weight of 240.27 .

Scientific Research Applications

Biological Activity and Larvicidal Applications

A series of derivatives were synthesized for their potential larvicidal activity against third instar larvae. Compounds exhibited significant activity, with some showing excellent activity compared to the standard drug malathion. The presence of mild electron-withdrawing groups such as trifluoro, fluorine, hydroxy, nitro, and methoxy derivatives attached to the benzyl ring was found to enhance activity (Gorle et al., 2016).

Neurokinin-1 Receptor Antagonism

A water-soluble neurokinin-1 receptor antagonist was developed for intravenous and oral administration, demonstrating high efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Antimicrobial and Antituberculosis Activity

Derivatives were synthesized and screened for antibacterial, antioxidant, anti-TB, anti-diabetic activities, and molecular docking studies for InhA protein, showing remarkable anti-TB activity and superior anti-microbial activity (Mamatha S.V et al., 2019).

Synthesis and Characterization

The compound and its derivatives have been synthesized and characterized through various studies, contributing to our understanding of their structural properties and potential applications in medicinal chemistry and biological studies. For example, the synthesis of (R)-3-(3-Fluoro-4-morpholinylphenyl)-2- oxo-5-oxazolidinylmethanol was reported, indicating the compound's versatility in chemical synthesis (Pang Hua, 2004).

Mechanism of Action

The mechanism of action for 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine is not specified in the search results. It’s possible that the mechanism of action could vary depending on the context in which this compound is used, particularly since it is used in proteomics research .

Future Directions

The future directions for the use of 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine are not specified in the search results. Given its use in proteomics research , it’s possible that future directions could involve further exploration of its biochemical properties and potential applications in this field.

Properties

IUPAC Name

3-fluoro-4-(2-morpholin-4-ylethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2/c13-11-9-10(14)1-2-12(11)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUJVESLTLHNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-(2-(2-fluoro-4-nitrophenoxy)ethyl)morpholine (1.3 g, 4.81 mmol) and Pd/C (0.4 g, 10%) in THF (12 mL) under H2 was stirred at rt overnight. The mixture was then filtered and the filtrate was concentrated in vacuo to give the title compound as yellow oil (1.00 g, 86%), the crude product was used for next step without further purification.
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 g
Type
catalyst
Reaction Step One
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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